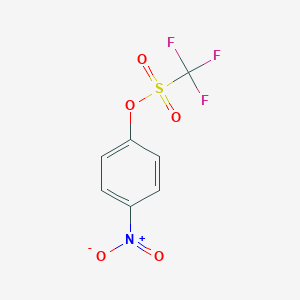

4-Nitrophenyl trifluoromethanesulfonate

Übersicht

Beschreibung

Vorbereitungsmethoden

4-Nitrophenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The general procedure involves dissolving 4-nitrophenol in pyridine, cooling the solution, and then adding trifluoromethanesulfonic anhydride dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by extraction and purified by recrystallization .

Analyse Chemischer Reaktionen

4-Nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, primarily involving substitution reactions. It is commonly used as a triflating agent in the synthesis of aryl triflates . The compound can also participate in palladium-catalyzed coupling reactions with different substrates, such as organoboron compounds . These reactions typically occur under mild conditions and produce aryl triflates or other substituted aromatic compounds as major products .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Triflating Agent

4-Nitrophenyl trifluoromethanesulfonate is primarily utilized as a triflating agent, facilitating the synthesis of aryl triflates from phenolic compounds. This transformation typically involves nucleophilic substitution mechanisms where the triflate group replaces hydroxyl groups in phenols or other nucleophiles. The resulting aryl triflates are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Product | Conditions |

|---|---|---|

| Triflation of Phenols | Aryl Triflates | Nucleophilic substitution |

| Coupling Reactions | Biaryl Compounds | Palladium-catalyzed reactions |

| Synthesis of Pharmaceuticals | Various APIs | Specific functional group modifications |

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, this compound plays a crucial role in developing pharmaceutical intermediates. It is particularly useful for introducing specific functional groups essential for drug activity. The compound's electrophilic nature allows it to react with various nucleophiles, leading to the formation of biologically active compounds .

Case Study: Synthesis of 4-Methoxy-4′-nitrobiphenyl

In a study focusing on the synthesis of 4-Methoxy-4′-nitrobiphenyl, this compound was employed as an intermediate in a palladium-catalyzed coupling reaction. This method demonstrated high selectivity and efficiency, yielding the desired product alongside minimal byproducts.

Material Science

Modification of Polymers

The compound is also utilized in material science for modifying polymers. By introducing triflate groups into polymer structures, researchers can enhance properties such as durability and chemical resistance, making them suitable for applications in coatings and adhesives .

Analytical Chemistry

Derivatization Techniques

In analytical chemistry, this compound is employed to derivatize alcohols and amines. This process facilitates their detection and quantification in complex mixtures using chromatographic techniques. The introduction of the triflate group improves the volatility and detectability of these compounds during analysis .

Bioconjugation

Applications in Biosensors and Drug Delivery

The compound's ability to modify biomolecules through electrophilic reactions makes it valuable in bioconjugation processes. Researchers utilize it to attach biomolecules to surfaces or other compounds, which is essential for developing biosensors and targeted drug delivery systems .

Wirkmechanismus

The mechanism of action of 4-nitrophenyl trifluoromethanesulfonate involves the transfer of the triflate group to a substrate molecule. This process is facilitated by the presence of a base, which deprotonates the substrate and activates it for nucleophilic attack on the triflate group. The resulting product is a triflated compound, which can undergo further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl trifluoromethanesulfonate is similar to other trifluoromethanesulfonate esters, such as phenyl trifluoromethanesulfonate and 2,2,2-trifluoroethyl trifluoromethanesulfonate . it is unique in its ability to introduce a nitro group into the triflated product, which can significantly alter the reactivity and properties of the compound. This makes this compound a valuable reagent in organic synthesis .

Similar Compounds

- Phenyl trifluoromethanesulfonate

- 2,2,2-Trifluoroethyl trifluoromethanesulfonate

- N-Phenyl-bis(trifluoromethanesulfonimide)

- Trimethylsilyl trifluoromethanesulfonate

Biologische Aktivität

4-Nitrophenyl trifluoromethanesulfonate (CAS No. 17763-80-3) is a sulfonate ester that has garnered attention in the field of organic chemistry due to its unique chemical properties and potential biological applications. This compound serves as a precursor in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This article focuses on the biological activity of this compound, summarizing its chemical characteristics, biological effects, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₃NO₅S |

| Molecular Weight | 271.17 g/mol |

| Density | 1.666 g/cm³ |

| Boiling Point | 331.4 °C |

| Melting Point | 52-55 °C |

| Flash Point | 154.2 °C |

| Signal Word | Danger |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic substitution agent . It participates in various reactions that modify biological molecules, including proteins and nucleic acids. The trifluoromethanesulfonate group is particularly reactive, allowing for selective modifications that can influence the biological properties of target molecules.

Cytotoxicity and Antiviral Activity

Research has demonstrated that compounds derived from or related to this compound exhibit varying degrees of cytotoxicity and antiviral activity. A study indicated that certain derivatives showed moderate antiviral percentage inhibition ranging from 33% to 45% with cytotoxicity (CC₅₀) values exceeding 200 µM . This suggests potential therapeutic applications, particularly in antiviral drug development.

Case Studies

- Antiviral Screening : In a screening study involving several compounds, one derivative of this compound was found to disrupt the interaction between HIV-1 integrase and LEDGF/p75, achieving a percentage inhibition of 40% at a CC₅₀ value of 50.4 µM . This highlights the compound's potential role in HIV treatment strategies.

- Chemoselective Synthesis Applications : The compound has been utilized in chemoselective reactions for the synthesis of complex organic molecules, demonstrating its utility in medicinal chemistry . For example, it has been used effectively in the reduction of aromatic nitro compounds without affecting sensitive functional groups, showcasing its versatility .

Safety and Handling

Due to its hazardous nature, appropriate safety measures must be taken when handling this compound. It is classified under GHS hazard statements indicating it can cause severe skin burns and eye damage (H314). Proper protective equipment should be worn to minimize exposure.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIXHNCNLKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338553 | |

| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-80-3 | |

| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Nitrophenyl trifluoromethanesulfonate in the synthesis of 4-Methoxy-4′-nitrobiphenyl?

A1: this compound serves as a crucial intermediate in the synthesis of 4-Methoxy-4′-nitrobiphenyl. [] The synthesis involves a palladium-catalyzed coupling reaction with Tributyl(4-methoxyphenyl)stannane, ultimately yielding the desired product alongside byproducts like 4,4′-dimethoxybiphenyl and 4-amino-4′-methoxybiphenyl. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.